molecular formula C22H27N3O2S B11650789 N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide

N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide

Cat. No.: B11650789
M. Wt: 397.5 g/mol
InChI Key: ZYVLMLBIWFROGX-UHFFFAOYSA-N
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Description

N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a propoxybenzamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(piperidin-1-yl)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-propoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
  • N-(piperidin-4-yl)benzamide derivatives

Uniqueness

N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(4-piperidin-1-ylphenyl)carbamothioyl]-3-propoxybenzamide

InChI

InChI=1S/C22H27N3O2S/c1-2-15-27-20-8-6-7-17(16-20)21(26)24-22(28)23-18-9-11-19(12-10-18)25-13-4-3-5-14-25/h6-12,16H,2-5,13-15H2,1H3,(H2,23,24,26,28)

InChI Key

ZYVLMLBIWFROGX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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